5-bromo-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a bromine atom, two furan rings, and an oxadiazole ring
Scientific Research Applications
5-bromo-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The furan rings are introduced through reactions involving furan derivatives, such as 2,5-dimethylfuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the synthesis would generally follow similar steps as in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings in the compound can undergo oxidation reactions, leading to the formation of furan-2,5-diones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are commonly employed.
Major Products
Oxidation: Furan-2,5-diones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes, inhibiting their activity. The furan rings can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 2,5-dimethylfuran derivatives
- Oxadiazole derivatives
Uniqueness
5-bromo-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to the combination of its structural elements. The presence of both furan and oxadiazole rings, along with a bromine atom, provides a distinct set of chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
5-bromo-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4/c1-6-5-8(7(2)19-6)12-16-17-13(21-12)15-11(18)9-3-4-10(14)20-9/h3-5H,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPSTQJBHULWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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